(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2166008-44-0
VCID: VC11738700
InChI: InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

CAS No.: 2166008-44-0

Cat. No.: VC11738700

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid - 2166008-44-0

Specification

CAS No. 2166008-44-0
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name (2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
Standard InChI Key BEYLYGCFFXJNQM-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F
SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is (2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, reflecting its stereochemistry at the 2-position and the Boc-protected amine. Key identifiers include:

PropertyValue
CAS No.2166008-44-0
Molecular FormulaC11H17F2NO4\text{C}_{11}\text{H}_{17}\text{F}_{2}\text{NO}_{4}
Molecular Weight265.25 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
InChIKeyBEYLYGCFFXJNQM-SSDOTTSWSA-N

The Boc group (C(CH3)3OCO\text{C}(\text{CH}_{3})_{3}\text{OCO}) protects the piperidine nitrogen, while the carboxylic acid at position 2 enables further functionalization .

Stereochemical Considerations

The (R)-configuration at the 2-position is critical for interactions with biological targets. Computational modeling suggests that this stereochemistry optimizes hydrogen bonding with enzymes such as dopamine receptors . The 4,4-difluoro substitution enhances metabolic stability by reducing oxidative degradation at the piperidine ring.

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves a multi-step process:

  • Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}) in the presence of a base like potassium carbonate .

  • Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor) introduce fluorine atoms at the 4-position.

  • Carboxylic Acid Formation: Hydrolysis of a methyl ester intermediate using lithium hydroxide yields the final carboxylic acid .

A representative procedure from Ambeed involves saponification of (S)-1-(tert-butyl) 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate with potassium hydroxide, followed by acidification to isolate the carboxylic acid .

Reaction Conditions and Yields

  • Boc Protection: Conducted in acetone at 20°C under argon, achieving 95% yield for related compounds .

  • Fluorination: Performed in dichloromethane at −78°C, with yields exceeding 80%.

  • Hydrolysis: LiOH in tetrahydrofuran (THF)/methanol at room temperature provides crude acid in >85% yield .

Applications in Drug Discovery

Intermediate for Dopamine Receptor Antagonists

A 2025 ChemRxiv study demonstrated that 4,4-difluoropiperidine derivatives exhibit nanomolar affinity for dopamine D4 receptors . Compound 14a, derived from (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid, showed Ki=0.3nMK_i = 0.3 \, \text{nM} for D4 and >2000-fold selectivity over D1, D2, D3, and D5 subtypes . This selectivity is attributed to the fluorinated piperidine’s rigid conformation, which fits the D4 receptor’s hydrophobic pocket.

Role in Peptide Synthesis

The Boc group facilitates solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. For example, Sigma-Aldrich’s Boc-protected piperidinecarboxylic acids are used to introduce constrained amino acid analogs into peptides . The fluorine atoms further modulate peptide solubility and bioavailability.

Physicochemical Properties and Stability

Solubility and LogP

  • Aqueous Solubility: <1 mg/mL at pH 7.4 due to the hydrophobic Boc group.

  • LogP: Calculated as 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profiles

  • Thermal Stability: Decomposes at 159–162°C, consistent with Boc-protected analogs .

  • Metabolic Stability: Microsomal studies show a half-life of <30 minutes, necessitating further optimization for in vivo applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 2.32–2.48 (m, 1H), 2.78–2.98 (m, 1H), 3.65–3.77 (m, 2H), 4.31–4.37 (m, 1H) .

  • 19F^{19}\text{F} NMR: δ −118.2 ppm (d, J=240HzJ = 240 \, \text{Hz}).

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a predominant [M–H]^− ion at m/z 264.1 .

Challenges and Future Directions

Metabolic Instability

Despite high receptor affinity, the compound’s rapid hepatic metabolism limits therapeutic utility. Strategies to improve stability include:

  • Replacing the Boc group with more stable protecting groups (e.g., p-methoxybenzyl).

  • Introducing electron-withdrawing substituents to reduce cytochrome P450 oxidation .

Expanding Therapeutic Targets

Ongoing research explores applications in:

  • Anticancer Agents: Fluorinated piperidines as kinase inhibitors.

  • Antivirals: Targeting viral proteases with conformationally constrained scaffolds.

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